molecular formula C25H28N2O4 B10998853 2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B10998853
M. Wt: 420.5 g/mol
InChI Key: CEAPONOJJIMFFT-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features an indole core, a tetrahydropyran ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the acetylated indole with the tetrahydropyran derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and acetamide functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole and methoxyphenyl groups.

    Reduction: Reduced forms of the acetyl and acetamide groups.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development.

    Biochemical Studies: It can be used in studies involving enzyme interactions and receptor binding.

Medicine

    Pharmacology: The compound may exhibit pharmacological properties such as anti-inflammatory or anticancer activity.

    Diagnostics: It can be used in the development of diagnostic agents.

Industry

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Agriculture: It may serve as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The indole core can engage in π-π interactions, while the acetamide group can form hydrogen bonds with target proteins. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetylglycine: Similar indole core but different functional groups.

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

    Structural Complexity: The combination of an indole core, tetrahydropyran ring, and acetamide group makes this compound unique.

    Its diverse functional groups allow for a wide range of applications in various fields.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C25H28N2O4/c1-18(28)22-15-27(23-6-4-3-5-21(22)23)16-24(29)26-17-25(11-13-31-14-12-25)19-7-9-20(30-2)10-8-19/h3-10,15H,11-14,16-17H2,1-2H3,(H,26,29)

InChI Key

CEAPONOJJIMFFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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